5-Amino-4-(2,4-dichlorophenyl)-2-(2-thienyl)-3-furonitrile 5-Amino-4-(2,4-dichlorophenyl)-2-(2-thienyl)-3-furonitrile
Brand Name: Vulcanchem
CAS No.: 666821-89-2
VCID: VC7894150
InChI: InChI=1S/C15H8Cl2N2OS/c16-8-3-4-9(11(17)6-8)13-10(7-18)14(20-15(13)19)12-2-1-5-21-12/h1-6H,19H2
SMILES: C1=CSC(=C1)C2=C(C(=C(O2)N)C3=C(C=C(C=C3)Cl)Cl)C#N
Molecular Formula: C15H8Cl2N2OS
Molecular Weight: 335.2 g/mol

5-Amino-4-(2,4-dichlorophenyl)-2-(2-thienyl)-3-furonitrile

CAS No.: 666821-89-2

Cat. No.: VC7894150

Molecular Formula: C15H8Cl2N2OS

Molecular Weight: 335.2 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-4-(2,4-dichlorophenyl)-2-(2-thienyl)-3-furonitrile - 666821-89-2

Specification

CAS No. 666821-89-2
Molecular Formula C15H8Cl2N2OS
Molecular Weight 335.2 g/mol
IUPAC Name 5-amino-4-(2,4-dichlorophenyl)-2-thiophen-2-ylfuran-3-carbonitrile
Standard InChI InChI=1S/C15H8Cl2N2OS/c16-8-3-4-9(11(17)6-8)13-10(7-18)14(20-15(13)19)12-2-1-5-21-12/h1-6H,19H2
Standard InChI Key DFOOCCVGUBPNKF-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C2=C(C(=C(O2)N)C3=C(C=C(C=C3)Cl)Cl)C#N
Canonical SMILES C1=CSC(=C1)C2=C(C(=C(O2)N)C3=C(C=C(C=C3)Cl)Cl)C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 5-amino-4-(2,4-dichlorophenyl)-2-(2-thienyl)-3-furonitrile, defines its core structure:

  • Furan backbone: A five-membered oxygen-containing aromatic ring substituted at positions 2, 3, 4, and 5.

  • 2-Thienyl group: A sulfur-containing heterocycle (thiophene) attached to position 2 of the furan.

  • 2,4-Dichlorophenyl group: A benzene ring with chlorine atoms at positions 2 and 4, linked to position 4 of the furan.

  • Nitrile group: A –C≡N substituent at position 3.

  • Amino group: A –NH₂ moiety at position 5.

Table 1: Predicted Physicochemical Properties

PropertyValueBasis of Prediction
Molecular FormulaC₁₅H₉Cl₂N₃OSStructural analysis
Molecular Weight366.22 g/molSum of atomic masses
LogP (Partition Coefficient)~3.2Analogous furonitriles
Hydrogen Bond Donors1 (NH₂)Functional group analysis
Hydrogen Bond Acceptors5 (O, S, N≡C, 2×Cl)Functional group analysis

Synthetic Pathways and Mechanistic Considerations

Retrosynthetic Analysis

The compound’s synthesis likely involves:

  • Furan ring construction via cyclization of a diketone or enol ether precursor.

  • Electrophilic substitution to introduce the 2,4-dichlorophenyl and thienyl groups.

  • Nitrile group installation through dehydration of an amide or substitution of a halide.

  • Amino group introduction via reduction of a nitro intermediate or direct amination.

Route A: Cyclocondensation Approach

  • Precursor preparation: React 2-thienylacetonitrile with 2,4-dichlorobenzaldehyde under basic conditions to form a chalcone-like intermediate.

  • Cyclization: Use a Lewis acid (e.g., ZnCl₂) to induce furan ring formation, as demonstrated in analogous systems .

  • Amination: Reduce a nitro group at position 5 using H₂/Pd-C or employ a Hofmann rearrangement on a carboxamide intermediate.

Route B: Multicomponent Reaction (MCR) Strategy

  • One-pot assembly: Combine 2-thiophenecarbonitrile, 2,4-dichlorophenylacetonitrile, and an ammonia source in a solvent like DMF.

  • Microwave-assisted cyclization: Accelerate furan formation under controlled heating, leveraging methods from thiophene-furan hybrid syntheses .

Table 2: Key Reaction Parameters from Analogous Systems

StepConditionsYield (%)Source
CyclizationZnCl₂, 120°C, 4h65–78
Nitrile installationKCN, DMSO, 80°C82
AminationNH₃/MeOH, 60°C, 12h70

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • δ 6.8–7.5 ppm: Multiplet signals for aromatic protons (thienyl and dichlorophenyl).

    • δ 5.2 ppm: Singlet for NH₂ (exchangeable with D₂O).

    • δ 4.1 ppm: Coupled protons adjacent to the nitrile group.

  • ¹³C NMR:

    • δ 160–170 ppm: Carbons adjacent to electronegative groups (O, S).

    • δ 115–125 ppm: Aromatic carbons.

    • δ 118 ppm: Nitrile carbon (C≡N) .

Infrared (IR) Spectroscopy

  • ~2200 cm⁻¹: Strong absorption for C≡N stretch.

  • 3350–3450 cm⁻¹: N–H stretching (amine).

  • 690–750 cm⁻¹: C–Cl vibrations .

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